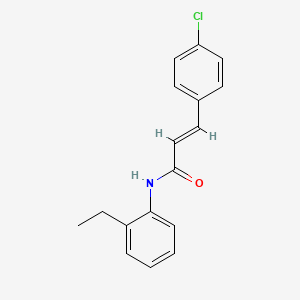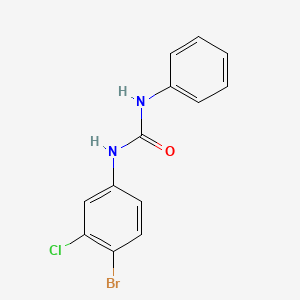![molecular formula C22H23N3O3 B5574146 4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5574146.png)
4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.17394160 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Study
- Novel piperazine derivatives have been synthesized and tested for antibacterial activity against human pathogenic strains. Compounds containing phenyl and 4-methylphenyl moieties showed good activity, indicating the potential for developing new antibacterial agents (Nagaraj, Srinivas, Naik, & Neelofer, 2019).
Anti-inflammatory and Analgesic Agents
- Derivatives of this compound have been explored for their anti-inflammatory and analgesic activities. Compounds demonstrated high inhibitory activity on COX-2 selectivity, suggesting potential for therapeutic applications in pain management and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity
- Research into new 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives for potential anticonvulsant compounds has shown promise, with specific derivatives demonstrating significant activity without neurotoxicity. This suggests the compound's derivatives could be useful in the treatment of seizures (Aytemi̇r, Septioğlu, & Çalış, 2010).
Positron Emission Tomography (PET) Probes
- Carbon-11-labeled arylpiperazinylthioalkyl derivatives have been prepared for potential use as PET radioligands for imaging of 5-HT1AR, demonstrating the compound's utility in developing diagnostic tools in neurology (Gao, Wang, & Zheng, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(6-methoxy-1-methylindole-2-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-4-7-17(8-5-15)25-11-10-24(14-21(25)26)22(27)20-12-16-6-9-18(28-3)13-19(16)23(20)2/h4-9,12-13H,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQQXQIJYNEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC4=C(N3C)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-3-isopropyl-4-methyl-1-[3-(1-methyl-4-piperidinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5574082.png)
![8-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5574088.png)
![2-amino-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5574092.png)
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5574104.png)

![5-(2-furyl)-4-[(4-isopropylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5574108.png)
![2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5574116.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5574126.png)


![1-(3-furoyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1,4-diazepane](/img/structure/B5574163.png)
![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl 1-naphthylcarbamate](/img/structure/B5574169.png)
